1-Bromoundecane
Overview
Description
C11H23Br . It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1-Bromoundecane is widely used in scientific research due to its versatility as an intermediate in organic synthesis. Some of its applications include:
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromoundecane, also known as undecyl bromide, is primarily used in the preparation of Grignard reagents . The primary target of this compound is the magnesium atom in the Grignard reagent formation process .
Mode of Action
In the Grignard reagent formation process, this compound reacts with magnesium in an environment of tetrahydrofuran (THF) . The bromine atom in this compound is replaced by a magnesium atom, resulting in the formation of a Grignard reagent .
Biochemical Pathways
The Grignard reagent formed from this compound can participate in various biochemical reactions, including alkylation, reduction, and addition reactions . These reactions can lead to the formation of various organic compounds, which can participate in further biochemical pathways.
Result of Action
The primary result of this compound’s action is the formation of Grignard reagents . These reagents are highly reactive and can participate in a wide range of chemical reactions, leading to the synthesis of various organic compounds .
Biochemical Analysis
Biochemical Properties
1-Bromoundecane is used in the preparation of Grignard reagents by reacting with magnesium in tetrahydrofuran . The resulting Grignard reagent can interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the preparation of Grignard reagents These reagents are known to participate in various chemical reactions, including nucleophilic additions and substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoundecane can be synthesized through the bromination of undecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the undecane, forming a carbon radical that subsequently reacts with another bromine molecule to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of undecanol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H2SO4). This method is preferred due to its higher yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoundecane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with nucleophiles such as sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3) to form the corresponding alcohol, nitrile, and azide, respectively.
Elimination Reactions: When treated with strong bases such as potassium tert-butoxide (t-BuOK) in a polar aprotic solvent, this compound can undergo elimination to form undecene.
Major Products Formed:
Nucleophilic Substitution: Undecanol, undecanenitrile, and undecyl azide.
Elimination: Undecene.
Comparison with Similar Compounds
- 1-Bromodecane (C10H21Br)
- 1-Bromododecane (C12H25Br)
- 1-Bromooctane (C8H17Br)
- 1-Bromohexadecane (C16H33Br)
Comparison: 1-Bromoundecane is unique among its homologs due to its specific chain length, which imparts distinct physical and chemical properties. For instance, compared to 1-bromodecane and 1-bromododecane, this compound has a higher boiling point and density, making it suitable for applications requiring higher thermal stability .
Properties
IUPAC Name |
1-bromoundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049349 | |
Record name | 1-Bromoundecane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2049349 | |
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Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Bromoundecane | |
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CAS No. |
693-67-4 | |
Record name | 1-Bromoundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Undecane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecane, 1-bromo- | |
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Record name | 1-Bromoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromoundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.690 | |
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Record name | 1-Bromoundecane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJV3NK56M6 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-bromoundecane in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. For example, it plays a crucial role in synthesizing macrocyclic lactones, a class of compounds found in natural products with diverse biological activities. Researchers successfully synthesized 5-hexadecanolide, 6-acetoxy-5-hexadecanolide, and tanikolide using this compound as a key starting material. [] This involved a Wittig olefination reaction followed by Grignard addition to build the 16-carbon skeleton, which was further modified to obtain the desired lactone derivatives. []
Q2: How is this compound characterized structurally?
A2: Multiple techniques confirm the structure of this compound:
- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. []
- Nuclear Magnetic Resonance Spectroscopy (1H NMR): Offers detailed insights into the hydrogen atom arrangement within the molecule. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further supporting the structure. []
Q3: What physical properties of 1-bromoalkanes, including this compound, have been investigated?
A3: Researchers have extensively studied the density and viscosity of 1-bromoalkanes, including this compound, at various temperatures. [] The molar volume of these compounds exhibits a predictable additive behavior based on the number of methylene groups and the terminal bromine atom. [] Furthermore, the viscosity of 1-bromoalkanes is influenced by both the length of the carbon chain and temperature. [] This data is crucial for understanding the physical behavior and potential applications of these compounds.
Q4: Are there efficient methods for synthesizing this compound?
A4: Yes, this compound can be efficiently synthesized from lauric acid using the Cristol-Firth modification of the Hunsdiecker reaction. [] This method involves reacting lauric acid with N-bromosuccinimide, with optimized conditions leading to a 60% yield of this compound with high purity (above 98%). []
Q5: Have any studies explored the thermodynamic properties of this compound?
A5: Research has delved into the isobaric heat capacity and isothermal compressibility of 1-bromoalkanes, including this compound. [], [] These studies provide valuable insights into the energy landscape and molecular interactions within these compounds, contributing to a deeper understanding of their physical properties and behavior.
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